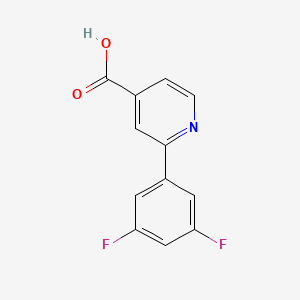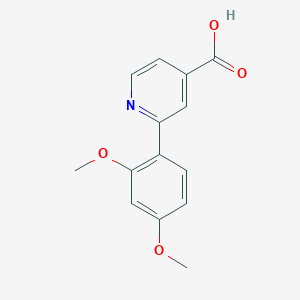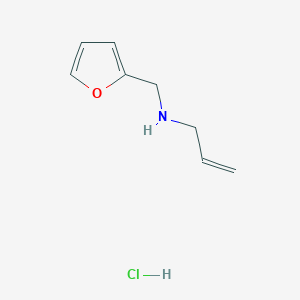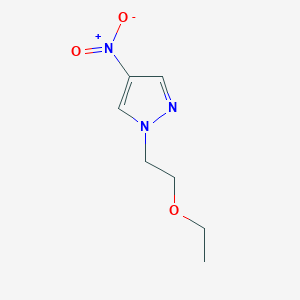
1,4,6-Trimethyl-1H-indole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indole-2-carboxylic acid is a significant heterocyclic system in natural products and drugs . They play a crucial role in cell biology and are used as biologically active compounds for the treatment of various disorders in the human body .
Synthesis Analysis
The synthesis of indole derivatives has attracted the attention of the chemical community due to their biological properties . Various methods of synthesis have been investigated, including the Fischer indole synthesis .
Molecular Structure Analysis
The molecular structure of indole-2-carboxylic acid consists of a benzene ring fused to a pyrrole ring . The nitrogen atom in the pyrrole ring participates in the aromatic system .
Chemical Reactions Analysis
Indole-2-carboxylic acid can be used as a reactant for the preparation of various compounds. For instance, it can be used in the preparation of spirooxoindolepyrrolidines via reduction followed by oxidation, condensation, reduction, amidation, and Kharasch radical cyclization .
Physical And Chemical Properties Analysis
The physical and chemical properties of indole-2-carboxylic acid can vary depending on the specific derivative. For instance, 3,4,7-trimethyl-1H-indole-2-carboxylic acid is a solid at room temperature .
Aplicaciones Científicas De Investigación
Antiviral Activity
Indole derivatives have shown potential as antiviral agents. For instance, the compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A . It’s plausible that “1,4,6-Trimethyl-1H-indole-2-carboxylic acid” could have similar antiviral properties, but further research would be needed to confirm this.
Anti-inflammatory Activity
Indole derivatives have been found to possess anti-inflammatory activities . This suggests that “1,4,6-Trimethyl-1H-indole-2-carboxylic acid” could potentially be used in the treatment of inflammatory conditions.
Anticancer Activity
Indole derivatives have been used in the treatment of cancer cells . Therefore, “1,4,6-Trimethyl-1H-indole-2-carboxylic acid” could potentially have applications in cancer treatment.
Anti-HIV Activity
Indole-2-carboxylic acid derivatives have been found to be effective against HIV-1 . This suggests that “1,4,6-Trimethyl-1H-indole-2-carboxylic acid” could potentially be used in the treatment of HIV.
Antioxidant Activity
Indole derivatives have been found to possess antioxidant activities . This suggests that “1,4,6-Trimethyl-1H-indole-2-carboxylic acid” could potentially be used as an antioxidant.
Antimicrobial Activity
Indole derivatives have been found to possess antimicrobial activities . This suggests that “1,4,6-Trimethyl-1H-indole-2-carboxylic acid” could potentially be used as an antimicrobial agent.
Mecanismo De Acción
Target of Action
Indole derivatives, such as 1,4,6-Trimethyl-1H-indole-2-carboxylic acid, have been found to bind with high affinity to multiple receptors . These compounds have been shown to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives have been found to inhibit the strand transfer of hiv-1 integrase . The indole nucleus of these compounds has been observed to chelate with two Mg^2+ ions within the active site of integrase .
Biochemical Pathways
Indole derivatives have been shown to have a broad range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
It is known that the compound has a molecular weight of 20324 g/mol , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
Given the diverse biological activities of indole derivatives , it is likely that this compound has multiple effects at the molecular and cellular level.
Safety and Hazards
Safety and hazards associated with indole-2-carboxylic acid derivatives can vary depending on the specific derivative. For example, 3,4,7-trimethyl-1H-indole-2-carboxylic acid is classified as Acute Tox. 4 Oral and Skin Corrosion/Irritation Category 2 according to the 2012 OSHA Hazard Communication Standard .
Direcciones Futuras
The future directions of research on indole-2-carboxylic acid and its derivatives are promising. They have been the focus of many researchers in the study of pharmaceutical compounds for many years . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Propiedades
IUPAC Name |
1,4,6-trimethylindole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-7-4-8(2)9-6-11(12(14)15)13(3)10(9)5-7/h4-6H,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPADWLQAONDSRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(N(C2=C1)C)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4,6-Trimethyl-1H-indole-2-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[Benzo(b)thiophen-2-yl]isonicotinic acid, 95%](/img/structure/B6361586.png)


![1-[2-(1,3-Dioxolan-2-yl)ethyl]-3-nitro-1H-pyrazole](/img/structure/B6361619.png)
![3-Nitro-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-pyrazole](/img/structure/B6361620.png)
![3-Nitro-1-[(4-nitrophenyl)methyl]-1H-pyrazole](/img/structure/B6361630.png)
![Butyl[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]amine](/img/structure/B6361638.png)
![4-Nitro-1-[(4-nitrophenyl)methyl]-1H-pyrazole](/img/structure/B6361646.png)
![4-Bromo-2-{[(propan-2-yl)amino]methyl}phenol](/img/structure/B6361654.png)
![1-[(3-Chloro-4-fluorophenyl)methyl]-1,4-diazepane](/img/structure/B6361659.png)
![(2-Methylpropyl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6361670.png)
![4-Bromo-2-[(propylamino)methyl]phenol](/img/structure/B6361675.png)